

N1-Acetylspermidine: A Comprehensive Technical Guide

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Compound of Interest

N-(3-((4-

Compound Name: *Aminobutyl)amino)propyl)acetamide*
de dihydrochloride

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Abstract

N1-Acetylspermidine is a critical endogenous metabolite involved in the intricate regulation of polyamine homeostasis. As an acetylated derivative of the polyamine spermidine, it serves as a key substrate for polyamine oxidase (PAO), influencing cellular processes ranging from cell growth and proliferation to apoptosis and DNA stability. This technical guide provides an in-depth overview of N1-acetylspermidine, including its chemical identity, physicochemical properties, and its role in cellular signaling pathways. Detailed experimental protocols for its quantification and the characterization of related enzymatic activities are also presented to facilitate further research and drug development efforts in therapeutic areas such as oncology.

Chemical Identity

- IUPAC Name: N-[3-(4-aminobutylamino)propyl]acetamide[1]
- Synonyms: 1-N-Acetylspermidine, N(1)-Acetylspermidine, N-Acetylspermidine, N1-AcSPD[1][2]

Physicochemical and Biological Properties

A summary of the key quantitative data for N1-acetylspermidine is presented in the tables below. This information is essential for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Properties of N1-Acetylspermidine

Property	Value	Source
Molecular Formula	C ₉ H ₂₁ N ₃ O	[1]
Molecular Weight	187.28 g/mol	[1]
Physical Description	Solid	[1]
Solubility (DMSO)	0.1 mg/mL	[2]
Solubility (PBS, pH 7.2)	10 mg/mL	[2]

Table 2: Biological Properties and Identifiers

Property/Identifier	Value/Description	Source
CAS Number	14278-49-0	[1]
PubChem CID	496	[1]
Biological Role	Metabolite, Substrate for Polyamine Oxidase (PAO)	[2]
Cellular Location	Cytoplasm	[3]
Normal Blood Concentration	0.007 +/- 0.002 uM (Adult)	[3]

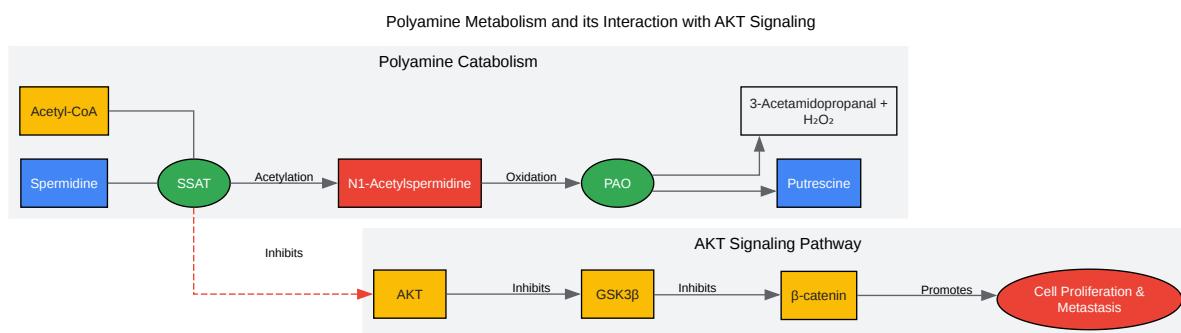
Signaling Pathways Involving N1-Acetylspermidine

N1-Acetylspermidine is a central molecule in the polyamine metabolic pathway. This pathway is crucial for maintaining cellular polyamine levels, which are tightly regulated to ensure normal cell function. Dysregulation of this pathway is frequently observed in cancer.

The formation of N1-acetylspermidine is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT transfers an acetyl group from acetyl-CoA to spermidine.[4][5]

This acetylation is a critical step in polyamine catabolism. N1-acetylspermidine is then oxidized by polyamine oxidase (PAO) to produce putrescine, 3-acetamidopropanal, and hydrogen peroxide (H₂O₂).[6][7]

The activity of SSAT, and consequently the level of N1-acetylspermidine, can impact downstream signaling pathways. For instance, the depletion of intracellular polyamines by SSAT has been shown to suppress the AKT/GSK3 β / β -catenin signaling pathway, which is known to play a pivotal role in tumor invasion and metastasis.[4]



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Polyamine metabolism and its impact on the AKT signaling pathway.

Experimental Protocols

Quantification of N1-Acetylspermidine by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of N1-acetylspermidine and other polyamines in biological samples using pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC), followed by HPLC with fluorescence detection.[8][9]

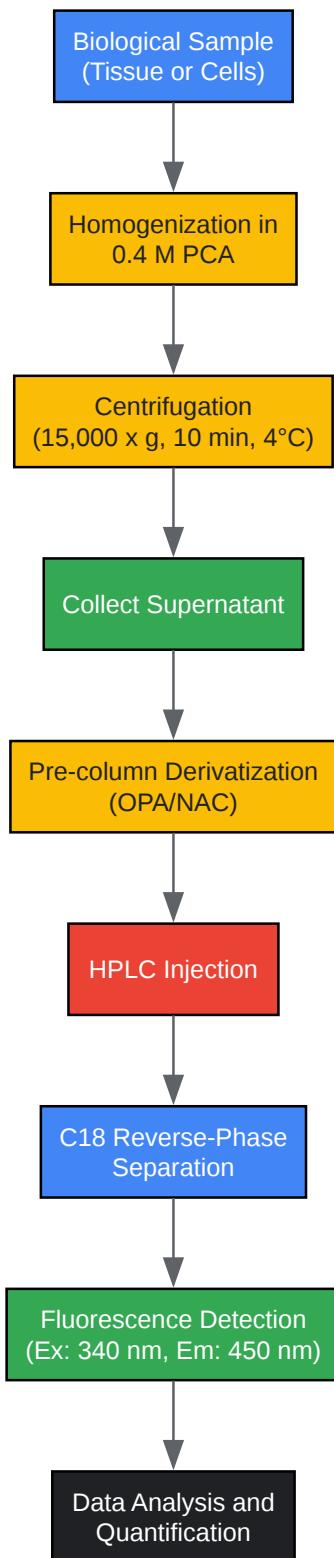
Materials:

- Perchloric acid (PCA), 0.4 M
- o-Phthalaldehyde (OPA) solution
- N-acetyl-L-cysteine (NAC) solution
- HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
- Mobile phases (e.g., sodium acetate buffer with an organic modifier gradient)
- N1-Acetylspermidine standard

Procedure:

- Sample Preparation: Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.4 M PCA.
- Deproteinization: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.
- Derivatization: Mix the sample supernatant with the OPA/NAC derivatizing reagent in the autosampler of the HPLC system.
- HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the polyamines using a suitable gradient of mobile phases.
- Quantification: Identify and quantify the N1-acetylspermidine peak by comparing its retention time and peak area to that of the N1-acetylspermidine standard.

Workflow for N1-Acetylspermidine Quantification by HPLC

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A simplified workflow for quantifying N1-Acetylspermidine via HPLC.

Polyamine Oxidase (PAO) Activity Assay

This assay measures the activity of PAO by quantifying the hydrogen peroxide (H_2O_2) produced during the oxidation of N1-acetylspermidine. The H_2O_2 is detected using a chemiluminescent reaction catalyzed by horseradish peroxidase (HRP).^[6]

Materials:

- Cell lysate or purified PAO enzyme
- N1-acetylspermidine (substrate)
- Glycine buffer (pH 8.0)
- Horseradish peroxidase (HRP)
- Luminol
- Chemiluminometer

Procedure:

- Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the cell lysate, HRP, and luminol in glycine buffer.
- Pre-incubation: Incubate the reaction mixture at 37°C for a brief period (e.g., 2 minutes).
- Initiate Reaction: Add N1-acetylspermidine to the reaction mixture to start the enzymatic reaction.
- Detection: Immediately measure the chemiluminescence generated over a defined period (e.g., 20 seconds) using a luminometer.
- Data Analysis: The intensity of the chemiluminescence is proportional to the PAO activity. A standard curve using known concentrations of H_2O_2 can be used for absolute quantification.

Mitochondria-Mediated Apoptosis Assay

Depletion of intracellular polyamines, a consequence of increased SSAT activity and N1-acetylspermidine production, can lead to mitochondria-mediated apoptosis.[10][11] This can be assessed by measuring changes in the mitochondrial membrane potential ($\Delta\Psi_m$) using the JC-1 dye and flow cytometry.

Materials:

- Cells treated with an agent that induces SSAT (and thus N1-acetylspermidine production)
- JC-1 staining solution
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with the experimental compound for the desired time.
- Cell Staining: Resuspend the treated cells in the JC-1 staining solution and incubate at 37°C for 15 minutes.
- Washing: Centrifuge the cells and wash them twice with an assay buffer.
- Flow Cytometry: Analyze the cells immediately using a flow cytometer. In healthy cells with a high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low $\Delta\Psi_m$, JC-1 remains as monomers and fluoresces green.
- Data Analysis: Determine the percentage of apoptotic cells by quantifying the shift from red to green fluorescence.

DNA Cleavage Assay at Apurinic/Apyrimidinic (AP) Sites

N1-Acetylspermidine can interact with DNA and influence its stability. This protocol examines the ability of N1-acetylspermidine to induce cleavage at AP sites in DNA.[12]

Materials:

- Plasmid DNA containing AP sites

- N1-acetylspermidine
- Reaction buffer
- Polyacrylamide gel electrophoresis (PAGE) equipment with urea
- DNA staining dye (e.g., ethidium bromide)

Procedure:

- Reaction Setup: Incubate the AP site-containing plasmid DNA with varying concentrations of N1-acetylspermidine in the reaction buffer.
- Incubation: Allow the reaction to proceed for a defined time at 37°C.
- PAGE Analysis: Stop the reaction and analyze the DNA fragments by PAGE under denaturing conditions (with urea).
- Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.
- Data Analysis: The appearance of smaller DNA fragments indicates cleavage at the AP sites. The efficiency of cleavage can be compared to that of spermidine and other polyamines.

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